molecular formula C9H9BrO3 B1624352 2-Bromo-3,5-dimethoxybenzaldehyde CAS No. 85565-93-1

2-Bromo-3,5-dimethoxybenzaldehyde

Cat. No. B1624352
CAS RN: 85565-93-1
M. Wt: 245.07 g/mol
InChI Key: SOKPGTRDTOKLPD-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 . It has a molecular weight of 245.07 g/mol . The IUPAC name for this compound is 2-bromo-3,5-dimethoxybenzaldehyde .


Synthesis Analysis

The synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde involves the use of 2,3-dimethoxybenzaldehyde as a starting material . NBS (N-bromosuccinimide) is added to a solution of 2,3-dimethoxybenzaldehyde in dimethylformamide (DMF) over a period of 30 minutes . After 48 hours of stirring, the solution is poured into ice and water .


Molecular Structure Analysis

The structural and electronic properties of 2-Bromo-3,5-dimethoxybenzaldehyde have been extensively discussed . The compound has been studied using various techniques such as Hirshfeld surfaces, quantum theory of atoms in molecules (QTAIM), and natural bond orbitals (NBOs) .


Physical And Chemical Properties Analysis

2-Bromo-3,5-dimethoxybenzaldehyde has several computed properties . It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its topological polar surface area is 35.5 Ų . The compound’s complexity, as computed by Cactvs 3.4.6.11, is 174 .

Scientific Research Applications

Application 1: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles

  • Summary of the Application : This research involves the synthesis of a bisoxazole derivative and bromo-substituted oxazole derivatives using a simple approach . These compounds are of interest in polymers, agrochemicals, drug discovery research, and are useful intermediates in organic synthesis .
  • Methods of Application : The synthesis begins with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC). This approach relies on the Van Leusen oxazole method and electrophilic aromatic bromination .
  • Results or Outcomes : The structures of bisoxazole and bromo-substituted aryloxazoles were fully supported by spectroscopic methods (IR, NMR, and HRMS) and further established using single crystal X-ray diffraction studies .

Application 2: Synthesis of Bromo-Dimethoxybenzaldehydes

  • Summary of the Application : This research describes the synthesis, molecular structure, and packaging of the compounds 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 BRB) .
  • Methods of Application : Characterization in the solid-state was carried out by X-ray diffraction, and the analysis of the interactions was described by the Hirshfeld surface .
  • Results or Outcomes : Both compounds (6-BRB and 5-BRB) crystallized in the space group P2 1 /c and are stabilized with C-HO interactions, but only the 6-BRB has a halogen-type interaction .

Safety And Hazards

The safety data sheet for 2-Bromo-3,5-dimethoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The bromine atom in 2-Bromo-3,5-dimethoxybenzaldehyde has been found to have a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde . This suggests that the compound could have potential applications in the field of nonlinear optics .

properties

IUPAC Name

2-bromo-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKPGTRDTOKLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466736
Record name 2-Bromo-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,5-dimethoxybenzaldehyde

CAS RN

85565-93-1
Record name 2-Bromo-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-dimethoxybenzaldehyde (12.6 g, 76 mmol) was dissolved in acetic acid (350 mL). The resulting colourless solution was cooled to 0° C. A solution of bromine (3.9 mL) in acetic acid (50 mL) was added dropwise over 1 h. Once the addition was complete the ice bath was removed and the resulting pale green solution was stirred overnight at room temperature. Cold water was added to the solution. The resulting white solid was collected by vacuum filteration and rinsed with water. The solid was then redissolved in EtOAc and adsorbed on silica gel. The product was purified by flash chromatography, eluting with hexane/EtOAc (4:1) to give 37 (12.5 g, 66%) as a white solid. m/z=344.98 (M+H). 1H NMR (500 MHz, CDCl3): δ: 10.43 (1H, s, CHO), 7.06 (1H, s, ArH), 6.73 (1H, s, ArH), 3.93 (3H, s, CH3O), 3.86 (3H, s, CH3O). 13C NMR (500 MHz, CDCl3): δ: 192.09 (CHO), 159.92 (C-5), 157.02 (C-3), 134.67 (C-1), 109.12 (C-2), 105.83, 103.37 (C-4 & C-6), 56.60 (OMe), 55.82 (OMe).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
A Frichert, PG Jones, T Lindel - … Chemie International Edition, 2016 - Wiley Online Library
The cytotoxic meroterpenoids terreumol A and C from the grey knight mushroom Tricholoma terreum were synthesized for the first time. The key step of the enantioselective total …
Number of citations: 13 onlinelibrary.wiley.com
YR Liao, PC Kuo, SC Huang, JW Liang, TS Wu - Tetrahedron Letters, 2012 - Elsevier
A naturally occurring enynyl-benzenoid, Benzocamphorin H (1), from the edible fungus Taiwanofungus camphoratus (Antrodia camphorata) was characterized by the comprehensive …
Number of citations: 16 www.sciencedirect.com
AK Sinhababu, RT Borchardt - The Journal of Organic Chemistry, 1983 - ACS Publications
General method for the synthesis of phthalaldehydic acids and phthalides from o-bromobenzaldehydes via ortho-lithiated aminoalko Page 1 2356 J. Org. Chem. 2356-2360 (M+, 72),…
Number of citations: 83 pubs.acs.org
SK Gadakh, A Sudalai - Tetrahedron Letters, 2016 - Elsevier
A convergent, formal enantioselective synthesis of anti-Helicobacter pylori agent, (+)-spirolaxine methyl ether 2 has been achieved in high enantiomeric purity starting from …
Number of citations: 6 www.sciencedirect.com
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2008 - journals.sagepub.com
X-Ray crystallographic studies have shown that an ortho-bromo substituent has less effect on the plane of rotation of an aryl carbonyl group than on an adjacent nitro group. …
Number of citations: 4 journals.sagepub.com
MA Rizzacasa, MV Sargent - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Synthetic Approaches to the Alkaloids of the Ancistrocladaceae. Part 3.' The Total Synthesis of ( -)-Ancistrocladinine: Control Page 1 J. CHEM. SOC. PERKIN TRANS. I 1991 2773 …
Number of citations: 24 pubs.rsc.org
R Córdoba, J Plumet - Tetrahedron letters, 2002 - Elsevier
Pyridinium hydrobromide perbromide induces ipsobromodeformylation in o-hydroxy and o-methoxy substituted aromatic aldehydes - ScienceDirect Skip to main contentSkip to article …
Number of citations: 15 www.sciencedirect.com
K Kamikawa, A Tachibana, S Sugimoto… - Organic Letters, 2001 - ACS Publications
The axial biaryl ring system of vancomycin was stereoselectively synthesized by utilizing a planar chiral tricarbonyl(arylhalide)chromium complex. Both enantiomers of the planar chiral (…
Number of citations: 43 pubs.acs.org
MLN Rao, RJ Dhanorkar - Tetrahedron, 2014 - Elsevier
Palladium-catalyzed combined two-step one-pot protocol for the synthesis of 2,3-diaryl-1-indenones has been disclosed using 1,1-dibromoalkenes, triarylbismuth reagents and 2-…
Number of citations: 26 www.sciencedirect.com
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
As model reactions for the introduction of [ 18 F]fluorine into aromatic amino acids, the replacement of NO 2 by [ 18 F]fluoride ion in mono- to tetra-methoxy-substituted ortho-…
Number of citations: 25 www.sciencedirect.com

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